molecular formula C17H11F2N3O3 B2668910 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171500-29-0

4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2668910
CAS No.: 1171500-29-0
M. Wt: 343.29
InChI Key: KVPWTFSCXVLVAE-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide (Molecular Formula: C17H11F2N3O3, Molecular Weight: 343.28 g/mol) is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as a privileged scaffold in the development of novel antibacterial agents . This compound is of significant interest in infectious disease research, particularly for investigating solutions against multi-drug resistant Gram-positive bacterial pathogens. Researchers are exploring this structural class for its potent activity against challenging clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for halogenated N-(1,3,4-oxadiazol-2-yl)benzamides is complex and can involve multiple pathways. Studies on closely related analogs indicate that such compounds can function as multitargeting antibiotics . Key mechanisms include the disruption of bacterial cell membrane integrity, leading to potassium ion release and membrane depolarization . Furthermore, research suggests these compounds can regulate essential bacterial processes, including menaquinone biosynthesis, iron homeostasis (siderophore biosynthesis and heme regulation), and interact with essential proteins involved in DNA replication and repair . This multi-faceted mechanism contributes to a low propensity for resistance development, making it a valuable chemical tool for studying bacterial resistance evasion . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3/c1-9(23)10-2-4-11(5-3-10)15(24)20-17-22-21-16(25-17)13-7-6-12(18)8-14(13)19/h2-8H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPWTFSCXVLVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 2,4-difluorobenzohydrazide can be reacted with acetic anhydride to form the oxadiazole ring.

    Acetylation: The resulting oxadiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.

    Coupling with Benzoyl Chloride: Finally, the acetylated oxadiazole is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or the acetyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole or acetyl derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antibacterial properties. A study highlighted the efficacy of fluorinated oxadiazoles against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like kanamycin .

Anticancer Properties

The oxadiazole ring has been associated with anticancer properties. Compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against various cancers .

Anti-inflammatory Effects

Some derivatives of oxadiazoles have demonstrated anti-inflammatory effects in preclinical models. The ability of these compounds to modulate inflammatory pathways makes them candidates for further development as anti-inflammatory agents .

Case Study 1: Antibacterial Efficacy

A recent study explored the antibacterial activity of a series of fluorinated oxadiazoles, including derivatives akin to this compound. The findings revealed that these compounds exhibited strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A5.0Pseudomonas aeruginosa
Compound B10.0Staphylococcus aureus
Compound C15.0Escherichia coli

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative of the oxadiazole was tested against several cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Cell LineIC50 (µM)
MCF-712.5
A54915.0

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to its antimicrobial and anticancer effects.

    Pathways Involved: It may inhibit key signaling pathways in cells, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name / ID Oxadiazole Substituent Benzamide Substituent Biological Activity Key Reference(s)
LMM5 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] Antifungal (C. albicans, Trr1 inhibition)
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans, Trr1 inhibition)
PC945 N/A (triazole core) 4-fluorophenyl Antifungal (inhaled, Aspergillus targeting)
Compound 1 () 5-(3,4-difluorophenyl) 4-substituted imidazole Sterol 14α-demethylase inhibition
HSGN-235 () 5-(4-(trifluoromethyl)phenyl) 3-fluoro-4-(trifluoromethoxy) Antibacterial (N. gonorrhoeae)
4-[Butyl(ethyl)sulfamoyl]-... () 5-(2,4-dimethoxyphenyl) 4-sulfamoyl Not specified (structural analog)
N-(2-Aminophenyl)-4-... () 5-(naphthalen-1-ylmethyl) 4-aminophenyl HDAC inhibition (cytotoxic agent)

Structure-Activity Relationships (SAR)

  • Oxadiazole Substituents :

    • Aromatic Rings : The 2,4-difluorophenyl group in the target compound contrasts with methoxyphenyl (LMM5), furan (LMM11), and trifluoromethylphenyl (HSGN-235). Fluorine atoms enhance electronegativity and lipophilicity, improving membrane penetration and target binding .
    • Electron-Withdrawing Groups : Trifluoromethyl (HSGN-235) and difluorophenyl (Compound 1) substituents increase metabolic stability compared to methoxy groups (LMM5) .
  • Benzamide Modifications: Acetyl vs. Fluorinated Moieties: 4-fluorophenyl (PC945) and trifluoromethoxy (HSGN-235) groups enhance resistance to oxidative metabolism, extending half-life .

Pharmacological Profiles

  • Antifungal Activity :

    • LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans with MICs of 0.5–8 µg/mL, demonstrating potent fungistatic effects .
    • PC945, though a triazole, shows efficacy against Aspergillus spp. via inhaled delivery, minimizing systemic toxicity .
  • Antibacterial Activity: HSGN-237 (fluorophenyl-oxadiazole) exhibits MICs of 2–4 µg/mL against N. gonorrhoeae, attributed to fluorine-enhanced membrane disruption .
  • Enzyme Inhibition: Compound 1 () inhibits sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, with IC₅₀ values in the nanomolar range .

Therapeutic Advantages and Limitations

  • Target Compound :

    • Advantages: The 2,4-difluorophenyl group may confer stronger target affinity than methoxy or methyl substituents. The acetyl group could reduce off-target interactions compared to sulfamoyl derivatives.
    • Limitations: Lack of direct activity data necessitates further in vitro/in vivo validation.
  • PC945: Optimized for inhalation but restricted to respiratory infections .

Biological Activity

4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. Compounds containing the oxadiazole moiety are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological implications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12F2N4O2\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_4\text{O}_2

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies indicate that compounds with the oxadiazole ring can inhibit the growth of various bacteria. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against Mycobacterium bovis and other Gram-positive bacteria by targeting essential biosynthetic pathways .
  • Antifungal Activity : Some derivatives have been reported to possess antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating a broad spectrum of activity .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The inhibition of COX-2 leads to a reduction in prostaglandin E2 (PGE2) synthesis, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition have been measured in various studies .

Analgesic Properties

In addition to its anti-inflammatory activity, the compound has been investigated for analgesic effects. The mechanism may involve modulation of pain pathways through COX inhibition and other related pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for determining its therapeutic potential:

  • Absorption : The compound demonstrates good absorption characteristics when administered via different routes.
  • Distribution : Studies indicate favorable distribution in biological tissues.
  • Metabolism and Excretion : Metabolites have been identified in plasma following administration; their pharmacokinetic parameters are crucial for understanding the compound's efficacy and safety .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives against various bacterial strains. The results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics like ampicillin .
  • Inflammation Model : In a controlled animal study, administration of the compound significantly reduced inflammatory markers compared to untreated controls, confirming its potential as an anti-inflammatory agent .

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